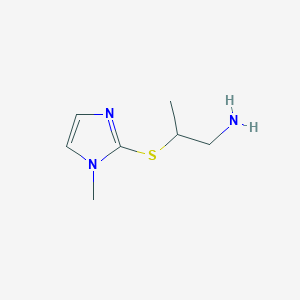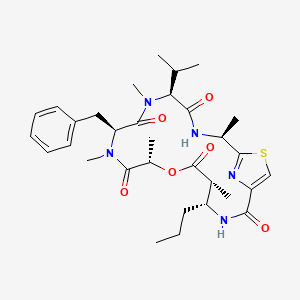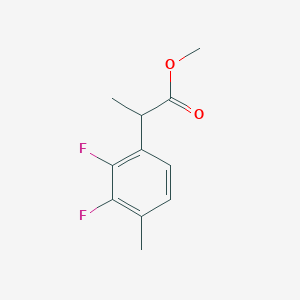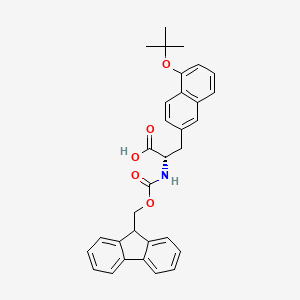
2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 1-methyl-1H-imidazole-2-thiol with 1-bromo-2-propanamine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at an elevated temperature to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvent and catalyst can also be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acylation can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Imidazolines.
Substitution: N-acyl or N-alkyl derivatives.
Scientific Research Applications
2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the thioether group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the thioether and amino groups, making it less versatile in chemical reactions.
2-Mercaptoimidazole: Contains a thiol group instead of a thioether, leading to different reactivity.
2-(1H-Imidazol-2-yl)ethanamine: Similar structure but lacks the methyl group on the imidazole ring
Uniqueness
2-((1-Methyl-1H-imidazol-2-yl)thio)propan-1-amine is unique due to the presence of both the thioether and amino groups, which provide a combination of nucleophilic and electrophilic sites.
Properties
Molecular Formula |
C7H13N3S |
|---|---|
Molecular Weight |
171.27 g/mol |
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C7H13N3S/c1-6(5-8)11-7-9-3-4-10(7)2/h3-4,6H,5,8H2,1-2H3 |
InChI Key |
XSXOPMXLLRCXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)SC1=NC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)

![Ethyl 2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B15279128.png)
![tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279129.png)

![6-Bromo-3-(2-((2-((tert-butyldimethylsilyl)oxy)ethyl)thio)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15279132.png)


![1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15279147.png)
![Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B15279155.png)


